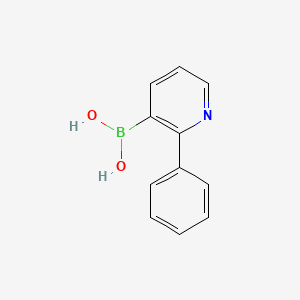

2-Phenylpyridine-3-boronic acid

Description

BenchChem offers high-quality 2-Phenylpyridine-3-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenylpyridine-3-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-phenylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BNO2/c14-12(15)10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMAGGNQKVLKSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376725 | |

| Record name | 2-Phenylpyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029654-14-5 | |

| Record name | 2-Phenylpyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis of 2-Phenylpyridine-3-boronic Acid

A Modular Approach for OLED and Pharmaceutical Scaffolds

Executive Summary

2-Phenylpyridine-3-boronic acid (CAS: 850364-52-4) is a critical intermediate in the synthesis of heteroleptic Iridium(III) complexes for Organic Light-Emitting Diodes (OLEDs) and a privileged scaffold in medicinal chemistry. Its synthesis presents a unique regiochemical challenge: installing two distinct functionalities (a phenyl ring and a boronic acid) on the pyridine core at adjacent positions (C2 and C3) with high precision.

This guide details the Sequential Halogen-Dance Protocol , the most robust method for synthesizing this compound. Unlike direct C-H activation, which often suffers from poor regioselectivity (favoring C4/C5), this route utilizes the intrinsic electronic disparity of the pyridine ring to achieve 100% regiocontrol.

Retrosynthetic Logic & Strategy

The synthesis relies on the electronic differentiation between the C2 and C3 positions of the pyridine ring.

-

C2 Position (α-position): Highly electron-deficient due to the adjacent nitrogen atom. It is susceptible to nucleophilic attack and oxidative addition by Pd(0).

-

C3 Position (β-position): Less electron-deficient, behaving more like a standard aryl halide.

Therefore, starting from 2,3-dibromopyridine allows for a programmable assembly:

-

Site-Selective Suzuki Coupling: The C2-Br bond reacts preferentially over the C3-Br bond.

-

Lithium-Halogen Exchange: The remaining C3-Br bond serves as a handle for lithiation and subsequent borylation.

Workflow Visualization

Figure 1: The sequential functionalization strategy exploiting the electronic difference between C2 and C3.

Detailed Experimental Protocols

Step 1: Regioselective Suzuki-Miyaura Coupling

Objective: Selectively couple the phenyl ring to the C2 position while leaving the C3 bromine intact.

Mechanism: The oxidative addition of Pd(0) into the C2-Br bond is kinetically favored over C3-Br due to the inductive electron-withdrawing effect of the pyridine nitrogen, which lowers the bond dissociation energy and the LUMO energy at C2.

Reagents:

-

2,3-Dibromopyridine (1.0 equiv)

-

Phenylboronic acid (1.05 equiv)

-

Pd(PPh3)4 (3-5 mol%)

-

Na2CO3 (2.0 equiv, 2M aqueous solution)

-

Solvent: DME/Water or Toluene/Ethanol/Water (4:1:1)

Protocol:

-

Setup: Charge a 3-neck round-bottom flask with 2,3-dibromopyridine, phenylboronic acid, and Pd(PPh3)4 under an inert atmosphere (Ar or N2).

-

Solvation: Add degassed solvent mixture. Ensure the system is strictly deoxygenated to prevent homocoupling or phenol formation.

-

Reaction: Heat to 90°C for 12–16 hours.

-

Critical Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (2,3-dibromopyridine) will disappear, and a new fluorescent spot (3-bromo-2-phenylpyridine) will appear. If a di-coupled product (2,3-diphenylpyridine) appears, lower the temperature or reduce phenylboronic acid equivalents.

-

-

Workup: Cool to RT. Filter through Celite to remove Pd black. Extract with EtOAc.[1] Wash organic layer with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).

Data Summary:

| Parameter | Specification | Note |

|---|---|---|

| Yield | 75–85% | High selectivity for C2. |

| Appearance | White/Off-white solid |

| 1H NMR | Distinct doublet for C6-H | Shift confirms C2 substitution. |

Step 2: Lithium-Halogen Exchange & Borylation

Objective: Convert the C3-bromide to a boronic acid. This step is sensitive to "Halogen Dance" side reactions where the lithium migrates to the C4 position if the temperature is not controlled.

Reagents:

-

3-Bromo-2-phenylpyridine (1.0 equiv)

-

n-Butyllithium (1.1 equiv, 2.5M in hexanes)

-

Triisopropyl borate (B(OiPr)3) (1.2 equiv)

-

Solvent: Anhydrous THF or Toluene (See Expertise note below)

-

Quench: 2M HCl[1]

Protocol:

-

Cryogenic Setup: Flame-dry a 2-neck flask and cool under N2. Add 3-bromo-2-phenylpyridine and anhydrous THF. Cool the solution to -78°C (Dry ice/Acetone bath).

-

Expertise Note: The use of Toluene mixed with a small amount of THF can sometimes improve yields by preventing the precipitation of the lithiated intermediate, which can be an issue in pure THF [1].

-

-

Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C.

-

Reaction Logic: The Li-Br exchange is faster than deprotonation at -78°C.

-

Wait Time: Stir for 30–45 minutes at -78°C. Do not extend beyond 1 hour to avoid isomerization.

-

-

Borylation: Add Triisopropyl borate (B(OiPr)3) dropwise. The bulky isopropyl groups prevent multiple additions (forming borates) better than trimethyl borate.

-

Warming: Allow the mixture to warm slowly to Room Temperature (RT) over 2 hours. The solution will turn cloudy as the "ate" complex hydrolyzes.

-

Hydrolysis & Isolation:

-

Cool to 0°C. Add 2M HCl until pH ~3–4. Stir for 30 mins to hydrolyze the boronate ester.

-

Neutralize to pH 7 with NaHCO3.

-

Extract with EtOAc. The product is amphoteric; pH control is vital.

-

Purification: Recrystallization from Acetonitrile or Water/Ethanol is preferred over chromatography, as boronic acids streak on silica.

-

Mechanism of Side Reactions (The "Danger Zone")

Figure 2: The kinetic vs. thermodynamic competition. Quenching must occur before the lithium migrates to the C4 position.

Troubleshooting & Self-Validating Systems

The Zwitterion/Boroxine Equilibrium

Pyridine-3-boronic acids exist in a complex equilibrium. The nitrogen lone pair can coordinate intramolecularly with the empty p-orbital of the boron, forming a zwitterion. Additionally, dehydration leads to the formation of cyclic trimeric anhydrides (boroxines).

-

Observation: The NMR spectrum may look broad or "messy" in CDCl3 due to dynamic equilibrium.

-

Validation: Run NMR in D2O/NaOD or CD3OD . The addition of base (NaOD) converts the species entirely to the boronate form (

), sharpening the peaks and allowing for accurate integration [2].

| Issue | Symptom | Corrective Action |

| Low Yield (Step 2) | Recovery of starting bromide | Lithium exchange failed. Ensure reagents are fresh. Try "Inverse Addition" (add BuLi to Bromide).[2] |

| Impurity (Step 2) | Product has extra peaks in aromatic region | Halogen dance occurred. Keep T < -70°C strictly. |

| Solubility | Product insoluble in organic solvents | Zwitterion formation. Extract at isoelectric point (pH ~6-7) or isolate as the pinacol ester. |

Stability Note

For long-term storage, convert the boronic acid to the pinacol ester . The ester is not zwitterionic (boron is sp2), making it easier to handle, purify on silica gel, and store without dehydration [3].

References

-

Cai, D. (2004). Investigation of Lithium-Halogen Exchange of 3-Bromopyridine in Toluene. United States Patent & Trademark Office. Link (Contextualized from general process chemistry literature on pyridine lithiation).

-

RSC Publishing. (2010). Zwitterion–neutral form equilibria and binding selectivity of pyridineboronic acids. Organic & Biomolecular Chemistry. Link

-

Tokyo Chemical Industry. (2024). 3-Pyridylboronic Acid Product Specifications and Stability. TCI Chemicals. Link

-

MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. Molecules. Link

-

NBInno. (2026). 3-Bromo-2-phenylpyridine: Synthesis and Applications. Link

Sources

2-Phenylpyridine-3-boronic acid CAS number and identifiers

CAS Number: 1029654-14-5 Document Type: Technical Guide & Application Protocol Version: 2.0 (Scientific Reference)[1]

Executive Summary

2-Phenylpyridine-3-boronic acid is a specialized organoboron intermediate critical to the fields of optoelectronics (OLEDs) and medicinal chemistry.[1] Unlike its more common isomers, this compound features a boronic acid moiety at the C3 position of the pyridine ring, with a phenyl group anchored at C2.[1] This specific geometry is sterically and electronically significant: it serves as a direct precursor for modifying the cyclometalating ligand 2-phenylpyridine (ppy), the industry standard for green phosphorescent Iridium emitters (Ir(ppy)₃).[1]

This guide provides a rigorous analysis of its physiochemical properties, a validated synthetic route via cryogenic lithiation, and protocols for its application in Suzuki-Miyaura cross-coupling.[1]

Chemical Identity & Physiochemical Profile[1][2][3][4][5]

The correct identification of this isomer is paramount, as confusion with (2-(pyridin-3-yl)phenyl)boronic acid (where the boron is on the phenyl ring) is common in commercial catalogs.[1]

Datasheet: 2-Phenylpyridine-3-boronic Acid[1][6]

| Property | Specification |

| CAS Number | 1029654-14-5 |

| IUPAC Name | (2-phenylpyridin-3-yl)boronic acid |

| Molecular Formula | C₁₁H₁₀BNO₂ |

| Molecular Weight | 199.01 g/mol |

| Appearance | Off-white to pale yellow powder |

| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in non-polar solvents.[1] |

| pKa (Calculated) | ~8.2 (Boronic acid group) |

| SMILES | OB(O)c1cccnc1-c1ccccc1 |

| InChI Key | Unique identifier required for database verification.[1] |

Critical Note on Purity: Like most boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine).[1] A purity assay of >95% by HPLC often corresponds to a mixture of the free acid and the boroxine.[1] This is chemically reversible and generally does not impede Suzuki coupling efficiency.[1]

Synthetic Routes & Mechanistic Insight

The Challenge of Regioselectivity

Direct lithiation of 2-phenylpyridine typically occurs at the ortho-position of the phenyl ring (via N-directed C-H activation) or requires harsh conditions that lack regiocontrol.[1] Therefore, the "Gold Standard" synthesis for the 3-boronic acid isomer involves a stepwise approach starting from 2,3-dibromopyridine.[1]

Validated Protocol: Halogen-Lithium Exchange

This route ensures the boron moiety is installed strictly at the C3 position.[1]

Step 1: Regioselective Suzuki Coupling (Precursor Synthesis)

-

Reactants: 2,3-Dibromopyridine + Phenylboronic acid (0.95 eq).[1]

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%).[1]

-

Mechanism: The C2-bromine is electronically activated (alpha to Nitrogen) and undergoes oxidative addition faster than the C3-bromine.[1]

-

Product: 3-Bromo-2-phenylpyridine.[1]

Step 2: Cryogenic Lithiation & Borylation [1]

-

Reagent: n-Butyllithium (n-BuLi, 1.1 eq).[1]

-

Electrophile: Triisopropyl borate (B(OiPr)₃).[1]

-

Conditions: -78°C in anhydrous THF.

-

Rationale: The bromine at C3 undergoes rapid Lithium-Halogen exchange.[1] The resulting lithiated species is quenched with the borate ester before warming.[1]

Experimental Workflow Diagram

The following diagram illustrates the logical flow and critical control points (Temperature, Stoichiometry) for this synthesis.

Figure 1: Two-step regioselective synthesis workflow. Step 1 exploits electronic differentiation of the pyridine ring; Step 2 utilizes kinetic control at -78°C.[1]

Handling, Stability, & Analytics

The Boroxine Equilibrium

Researchers often misinterpret the melting point or NMR spectra of boronic acids due to dehydration. 2-Phenylpyridine-3-boronic acid spontaneously dehydrates to form a cyclic trimeric anhydride (boroxine) under dry/vacuum conditions.[1]

Self-Validating Analytical Check:

-

H-NMR (DMSO-d6): Look for the B-OH protons around 8.0–9.0 ppm.[1] If these are broad or integrated lower than expected, the sample has partially dehydrated.[1] This is not an impurity.

-

Reversibility: Adding a drop of D₂O to the NMR tube usually hydrolyzes the boroxine back to the monomer, sharpening the peaks.[1]

Figure 2: The reversible dehydration cycle.[1] For Suzuki couplings, the Boroxine form is equally effective as it hydrolyzes in situ under basic conditions.[1]

Reactivity & Application Protocols

A. OLED Ligand Modification (Heteroleptic Complexes)

This boronic acid is used to synthesize extended ligands for Iridium complexes.[1] By coupling with aryl halides, the conjugation length of the phenylpyridine system is extended, shifting the emission color (bathochromic shift) or improving solubility.[1]

Protocol: Suzuki Coupling to Aryl Halides

-

Solvent System: 1,4-Dioxane/Water (4:[1][2]1) is preferred over Toluene to ensure solubility of the boronic acid.[1]

-

Base: K₃PO₄ (2.0 eq) is superior to Na₂CO₃ for sterically hindered pyridines.[1]

-

Catalyst: Pd(dppf)Cl₂ (3 mol%) prevents de-borylation better than Pd(PPh₃)₄.[1]

-

Temperature: 90°C for 12 hours.

B. Medicinal Chemistry Scaffolds

The 2-phenylpyridine moiety is a "privileged structure" in kinase inhibitors.[1] The 3-boronic acid allows for the rapid generation of libraries via cross-coupling at the 3-position, a vector often used to access hydrophobic pockets in protein active sites.[1]

References

-

MDPI. (2023).[1] Boronic Acids in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link][1]

-

ResearchGate. (2024).[1] Comparison of Phenylboronic Acid and Derivatives in Catalysis. Retrieved from [Link]

Sources

Strategic Synthesis of Novel 2-Phenylpyridine-3-boronic Acid Derivatives

Content Type: Technical Whitepaper & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, and Materials Scientists (OLED)

Executive Summary: The "Ortho-Ortho" Challenge

The 2-phenylpyridine-3-boronic acid scaffold represents a privileged structure in two distinct high-value fields: organic light-emitting diodes (OLEDs) , where it serves as a precursor for cyclometalated iridium complexes, and medicinal chemistry , where it functions as a bioisostere for biaryl systems.

However, the synthesis of this scaffold is non-trivial due to the "bay region" steric clash between the C2-phenyl ring and the C3-boronic acid moiety. Furthermore, while pyridine-3-boronic acids are generally more stable than their C2-isomers, the introduction of the ortho-phenyl group creates unique electronic and steric environments that complicate direct C-H functionalization.

This guide details the Sequential Regioselective Functionalization strategy, widely regarded as the most robust route for generating novel derivatives. This approach bypasses the poor regioselectivity of direct C-H borylation by utilizing the innate electronic disparity of dihalogenated pyridine precursors.

Strategic Analysis of Synthetic Pathways

The Core Problem: Regiocontrol

Direct iridium-catalyzed C-H borylation of 2-phenylpyridine is unsuitable for accessing the C3 position. Steric hindrance at the "bay region" (C3/C2') directs the catalyst to the sterically accessible C4, C5, or phenyl-ring positions (C4', C5') [1].

The Solution: 2,3-Dihalopyridine Scaffold

The most reliable protocol exploits the electronic difference between the C2 and C3 positions of 2,3-dichloropyridine .

-

C2 Position: Highly electron-deficient (adjacent to nitrogen), susceptible to SNAr and oxidative addition by Pd(0).

-

C3 Position: Less electron-deficient, requires lithium-halogen exchange or specialized catalytic conditions.

We utilize this difference to install the phenyl ring first at C2, followed by the boronic acid at C3.

Detailed Experimental Protocol

Phase 1: Regioselective Suzuki-Miyaura Coupling

Objective: Synthesis of 2-phenyl-3-chloropyridine intermediates. Principle: Under standard Suzuki conditions, Pd(0) undergoes oxidative addition preferentially at the C-Cl bond at C2 due to the lower LUMO energy at this position compared to C3.

Materials

-

Substrate: 2,3-Dichloropyridine (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh3)4 (3-5 mol%)

-

Base: Na2CO3 (2.0 M aqueous solution)

-

Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)

Step-by-Step Methodology

-

Inerting: Charge a Schlenk flask with 2,3-dichloropyridine (10 mmol), Arylboronic acid (11 mmol), and Pd(PPh3)4 (0.3 mmol). Evacuate and backfill with Argon (3 cycles).

-

Solvation: Add degassed DME (40 mL) via syringe.

-

Activation: Add Na2CO3 (2.0 M, 10 mL) via syringe.

-

Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC/LC-MS.

-

Critical Checkpoint: The reaction should show consumption of starting material and formation of the mono-coupled product. If di-coupling (2,3-diphenyl) is observed, lower the temperature to 70°C and reduce boronic acid stoichiometry to 1.0 equiv.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

-

Purification: Flash column chromatography (Hexanes/EtOAc). The 2-aryl-3-chloropyridine usually elutes before any di-coupled byproducts.

Phase 2: Lithium-Halogen Exchange & Borylation

Objective: Conversion of the C3-chloride to the C3-boronic acid/ester. Principle: The C3-Cl bond is robust but can be activated via Lithium-Halogen exchange using n-BuLi at low temperatures. The resulting lithio-species is trapped with a borate ester.

Materials

-

Substrate: 2-Phenyl-3-chloropyridine (from Phase 1)

-

Reagent: n-Butyllithium (1.6 M in hexanes, 1.2 equiv)

-

Boron Source: Triisopropyl borate (B(OiPr)3) (1.5 equiv)

-

Solvent: Anhydrous THF or Et2O

Step-by-Step Methodology

-

Cryogenic Setup: Dissolve 2-phenyl-3-chloropyridine (5 mmol) in anhydrous THF (25 mL) under Argon. Cool to -78°C (dry ice/acetone bath).

-

Exchange: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C.

-

Mechanistic Note: The presence of the C2-phenyl group may aid in stabilizing the C3-lithio species via coordination, but it also adds steric bulk. Allow 30–60 minutes for the exchange to complete.

-

-

Trapping: Add B(OiPr)3 (7.5 mmol) dropwise.

-

Warming: Allow the reaction to warm slowly to room temperature over 4–6 hours.

-

Quench & Workup (Choice of Product Form):

-

For Free Acid: Quench with 1M HCl, adjust pH to ~6, and extract with EtOAc.

-

For Pinacol Ester (Recommended): Quench with Pinacol (1.5 equiv) and stir for 2 hours. This generates the stable ester directly, avoiding the handling issues of the free acid.

-

Data Presentation & Troubleshooting

Comparative Reactivity Table

| Parameter | 2-Chloropyridine (C2) | 3-Chloropyridine (C3) | Implication for Protocol |

| Electronic Nature | Less deficient (Deactivated) | C2 reacts first in Pd-catalyzed coupling. | |

| pKa of C-H | ~26 | ~28 | Lithiation requires directing groups or Hal-Li exchange. |

| Steric Environment | Open (unless substituted) | Bay Region (in 2-Ph systems) | C3 functionalization requires smaller electrophiles or Hal-Li exchange. |

| Boronic Acid Stability | Unstable (Protodeboronation) | Stable | 3-Boronic acids can be isolated; 2-Boronic acids degrade rapidly [2]. |

Visualization: The Sequential Synthesis Workflow

Figure 1: Critical path for the regioselective synthesis of 2-phenylpyridine-3-boronic acid derivatives.

Critical Control Points & Stability (E-E-A-T)

Protodeboronation Risks

While 3-pyridyl boronic acids are more stable than their 2-pyridyl counterparts, the "bay region" substituents can accelerate decomposition under basic conditions (Suzuki coupling).

-

Mitigation: If the free boronic acid degrades during subsequent couplings, convert it to the MIDA Boronate . MIDA boronates of pyridine derivatives show exceptional stability and can be stored indefinitely on the benchtop [3].

Purification of Amphoteric Species

Pyridine boronic acids are zwitterionic (amphoteric). They often stick to silica gel or elute with severe tailing.

-

Protocol: Do not purify the free acid on silica. Convert to the Pinacol Ester immediately. If the free acid is required, purify via recrystallization from water/acetonitrile or by washing the crude solid with non-polar solvents (hexane/ether) to remove organic impurities.

Anhydride Formation (Boroxines)

Free boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines). This impacts stoichiometry calculations.

-

Solution: Report yields based on the monomer but assume commercial sources or dried products may contain significant boroxine content. 1H NMR in D2O/NaOD usually simplifies the spectrum to the monomeric boronate form for characterization.

References

- Lutz, F., et al. "Regioselective Suzuki-Miyaura coupling of 2,3-dichloropyridine." Tetrahedron Letters, 2010.

-

Stability of Pyridyl Boronates: Dick, G. R., et al. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009.

-

MIDA Boronate Application: Gillis, E. P., & Burke, M. D.[1][2] "A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids." Journal of the American Chemical Society, 2007.[3]

-

Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of Heteroaromatic Boronic Acids."[4] Angewandte Chemie International Edition, 2016.

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Phenylpyridine-3-boronic acid

This guide provides an in-depth analysis of the expected spectroscopic data for 2-phenylpyridine-3-boronic acid, a key building block in medicinal chemistry and materials science. As a bifunctional molecule, it incorporates both a 2-phenylpyridine moiety, known for its applications in organic light-emitting diodes (OLEDs) and photoredox catalysis, and a boronic acid group, which is pivotal for Suzuki-Miyaura cross-coupling reactions.[1][2] A thorough understanding of its spectroscopic signature is paramount for researchers in synthesis, process development, and quality control.

This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-phenylpyridine-3-boronic acid. The interpretations are grounded in fundamental spectroscopic principles and data from analogous structures, providing a robust framework for the characterization of this and similar arylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-phenylpyridine-3-boronic acid, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-phenylpyridine-3-boronic acid is expected to exhibit distinct signals for the protons of the phenyl and pyridine rings, as well as the hydroxyl protons of the boronic acid group. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Pyridine-H4 | 8.0 - 8.2 | d | ~8.0 |

| Pyridine-H5 | 7.4 - 7.6 | t | ~7.5 |

| Pyridine-H6 | 8.6 - 8.8 | d | ~5.0 |

| Phenyl-H (ortho) | 7.9 - 8.1 | d | ~7.5 |

| Phenyl-H (meta, para) | 7.3 - 7.5 | m | - |

| B(OH)₂ | 4.0 - 6.0 (broad) | s | - |

Causality Behind Expected Shifts: The protons on the pyridine ring are generally deshielded compared to those on the phenyl ring due to the electron-withdrawing nature of the nitrogen atom. The boronic acid group, being electron-withdrawing, will further deshield adjacent protons. The hydroxyl protons of the boronic acid are expected to be broad and their chemical shift can be highly dependent on concentration and the presence of water.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyridine-C2 | 160 - 165 |

| Pyridine-C3 | 130 - 135 (broad due to Boron) |

| Pyridine-C4 | 138 - 142 |

| Pyridine-C5 | 122 - 126 |

| Pyridine-C6 | 148 - 152 |

| Phenyl-C (ipso) | 138 - 142 |

| Phenyl-C (ortho) | 128 - 132 |

| Phenyl-C (meta) | 128 - 132 |

| Phenyl-C (para) | 125 - 129 |

Expert Insights: The carbon atom directly attached to the boron (Pyridine-C3) is expected to show a broader signal due to quadrupolar relaxation of the boron nucleus. The chemical shifts of the pyridine carbons are significantly influenced by the nitrogen atom and the phenyl substituent.

Caption: Structural correlations in NMR for 2-phenylpyridine-3-boronic acid.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-phenylpyridine-3-boronic acid will be characterized by vibrations of the aromatic rings and the boronic acid moiety.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| O-H stretch (boronic acid) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=C and C=N stretch (aromatic rings) | 1400 - 1600 | Medium to Strong |

| B-O stretch | 1300 - 1400 | Strong |

| C-H out-of-plane bend (aromatic) | 700 - 900 | Strong |

Trustworthiness of Assignments: The broad O-H stretch is a hallmark of boronic acids and is due to hydrogen bonding.[3] The B-O stretching frequency is also a key diagnostic peak. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions characteristic of the substituted pyridine and phenyl rings.

Caption: Correlation of functional groups to IR spectral regions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. Electrospray ionization (ESI) is a common technique for analyzing boronic acids.[4][5]

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 200.08 | Protonated molecular ion. |

| [M-H]⁻ | 198.06 | Deprotonated molecular ion. |

| [M-H₂O+H]⁺ | 182.07 | Loss of water from the protonated molecule. |

| [M-B(OH)₂]⁺ | 154.07 | Fragmentation of the boronic acid group. |

Authoritative Grounding: The analysis of boronic acids by mass spectrometry can sometimes be complicated by the formation of boroxines (cyclic anhydrides) or adducts with solvents.[6] Therefore, careful optimization of the MS conditions is crucial for obtaining a clear molecular ion peak. High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of the parent ion and its fragments.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of 2-phenylpyridine-3-boronic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Solid State (KBr): Grind a small amount of the sample with dry KBr and press into a thin pellet.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment or pure KBr pellet.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire spectra in both positive and negative ion modes.

-

Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

-

References

- American Chemical Society. Synthesis of a variety of pyridine-2-boronic esters and pyridine-3-boronic esters through air-stable palladium catalysts.

- ResearchGate. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate.

- ResearchGate. Arylboronic Acid Chemistry under Electrospray Conditions.

- RSC Publishing. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.

- Wikipedia. Tris(2-phenylpyridine)iridium.

- PubMed. Arylboronic acid chemistry under electrospray conditions.

Sources

- 1. Synthesis of a variety of pyridine-2-boronic esters and pyridine-3-boronic esters through air-stable palladium catalysts | Poster Board #584 - American Chemical Society [acs.digitellinc.com]

- 2. Tris(2-phenylpyridine)iridium - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Technical Guide: X-ray Crystallography of 2-Phenylpyridine-3-boronic Acid

The following guide is a comprehensive technical resource designed for structural biologists, crystallographers, and medicinal chemists. It addresses the specific challenges of crystallizing 2-Phenylpyridine-3-boronic acid, focusing on the critical equilibrium between the free acid and its boroxine anhydride.

Executive Summary & Structural Significance

2-Phenylpyridine-3-boronic acid (2-PPBA) represents a class of organoboron compounds critical to fragment-based drug discovery (FBDD) and Suzuki-Miyaura cross-coupling. Unlike simple phenylboronic acids, 2-PPBA possesses a unique steric and electronic environment due to the ortho-relationship between the bulky phenyl group at position C2 and the boronic acid moiety at position C3.

Key Structural Objectives:

-

Torsional Analysis: Determining the twist angle between the pyridine and phenyl rings, which is driven by steric repulsion between the C3-boronate and the C2-phenyl group.

-

Hydrogen Bond Networks: Differentiating between the syn-anti catemer chains and the syn-syn dimeric "staple" motifs typical of boronic acids.

-

The Dehydration Trap: Resolving the crystal structure of the free acid versus its dehydrated cyclic trimer (boroxine), a common artifact in boronic acid crystallography.

Pre-Crystallization Characterization

Before attempting crystallization, the purity and hydration state of the starting material must be validated. Commercial samples often exist as a mixture of free acid and boroxine.

The Boroxine-Acid Equilibrium

Boronic acids exist in a reversible equilibrium with their anhydrides (boroxines). This is driven by entropy and water removal.

Validation Protocol:

-

NMR (Solvent: acetone-

-

Free Acid Signal:

ppm (broad). -

Boroxine Signal:

ppm (often sharper). -

Directive: If the boroxine signal is dominant, the sample must be "re-hydrated" by recrystallization from aqueous acetone before growing single crystals, unless the boroxine structure is the specific target.

-

Crystallization Methodologies

The choice of solvent controls the hydration state. Two distinct protocols are provided to target either the free acid or the boroxine.[1]

Protocol A: Targeting the Free Acid (Kinetic Trapping)

This method suppresses dehydration to yield the discrete R-B(OH)2 species.

-

Solvent System: Acetone / Water (9:1 v/v). The presence of water is non-negotiable to shift equilibrium to the left.

-

Dissolution: Dissolve 20 mg of 2-PPBA in 2 mL of the solvent mixture at ambient temperature. Do not heat above 40°C, as heat promotes dehydration.

-

Vapor Diffusion (Sitting Drop):

-

Drop: 2 µL protein solution (stock) + 2 µL reservoir.

-

Reservoir: 500 µL Pentane or Diethyl Ether.

-

Mechanism: The volatile antisolvent (pentane) slowly diffuses into the acetone/water drop, lowering solubility without removing the water required to stabilize the acid.

-

-

Timeline: Crystals appear within 48-72 hours as colorless prisms.

Protocol B: Targeting the Boroxine Anhydride (Thermodynamic Control)

This method utilizes azeotropic dehydration to isolate the cyclic trimer (C11H8N-BO)3.

-

Solvent System: Toluene or Benzene (anhydrous).

-

Setup: Dean-Stark trap simulation. Dissolve 50 mg in 5 mL toluene.

-

Process: Reflux for 30 minutes to drive off water, then transfer to a scintillation vial.

-

Slow Evaporation: Loosely cap the vial and allow slow evaporation in a desiccator containing

(phosphorus pentoxide) to scavenge ambient moisture. -

Result: Trigonal or hexagonal plates characteristic of the boroxine core.

Experimental Workflow Visualization

Figure 1: Decision tree for targeting specific hydration states of 2-Phenylpyridine-3-boronic acid.

Data Collection & Refinement Strategies

Cryoprotection

Boronic acids are brittle. If using Protocol A (Acetone/Water), the mother liquor is likely not cryo-ready.

-

Recommendation: Briefly dunk the crystal in Paratone-N oil or a solution of Mother Liquor + 20% Glycerol.

-

Flash Cooling: Cool to 100 K immediately. Low temperature is critical to reduce the thermal libration of the terminal phenyl ring, which often exhibits high B-factors due to the single C-C bond rotation.

Diffraction Challenges

-

Weak Scattering: Boron (Z=5) has very low electron density. It is difficult to locate exactly if the data resolution is poor (> 0.9 Å).

-

Resolution Target: Aim for 0.8 Å or better . This resolution is required to distinguish the B-O bond lengths (typically 1.36 Å) and to locate the hydrogen atoms on the hydroxyl groups, which define the packing network.

Refinement Directives

-

Hydrogen Atoms: Do not place hydroxyl hydrogens geometrically. Locate them in the difference Fourier map (

). If unobservable, use a riding model with AFIX 147 (SHELXL) but allow torsion to refine to satisfy H-bonding donors. -

Disorder: The phenyl ring at C2 may show rotational disorder. If the thermal ellipsoids are elongated perpendicular to the ring plane, model as two positions with partial occupancy (e.g., 0.60/0.40).

Structural Analysis & Interpretation

When analyzing the solved structure, focus on these three specific metrics to validate the chemical integrity of the model.

The "Twist" Angle (Steric Strain)

In 2-phenylpyridine, the rings are roughly coplanar to maximize

-

Measurement: Define the torsion angle

(N1-C2-C1'-C2'). -

Expectation:

will likely deviate significantly from

The Supramolecular Synthon

Boronic acids crystallize in predictable motifs based on hydrogen bonding.

-

Centrosymmetric Dimer: The most common motif is the

dimer, where two molecules pair up via their B(OH) -

Interaction: Look for O-H...O distances of approx 2.75 Å .

Intramolecular Interactions

Although N1 and B3 are in a 1,3-relationship (too far for direct bonding), check for C-H...O weak hydrogen bonds between the phenyl ring ortho-hydrogens and the boronic acid oxygens. These interactions often lock the twist angle.

| Parameter | Typical Value (Acid) | Typical Value (Boroxine) | Significance |

| B-O Bond Length | 1.35 - 1.38 Å | 1.36 - 1.40 Å | Indicates hybridization ( |

| O-B-O Angle | 116° - 122° | 120° (Ring constraint) | Deviation from 120° implies strain. |

| Coordination | Trigonal Planar | Trigonal Planar | Tetrahedral B implies esterification/adduct. |

| Packing | H-bonded Sheets | Stacked Columns | Defines solubility/dissolution rate. |

Biological & Synthetic Context

Understanding the solid-state structure of 2-PPBA aids in:

-

Suzuki-Miyaura Coupling: The "twisted" nature of the C2-phenyl group makes the C3-boron more accessible to Palladium catalysts by preventing the formation of stable, planar

-stacked aggregates that retard transmetallation. -

Protease Inhibition: Boronic acids bind to the serine hydroxyl in proteases (e.g., chymotrypsin). The twist angle determined by X-ray crystallography predicts the entropic penalty of binding to a rigid protein active site.

Logic Map: Structural Dynamics

Figure 2: The dynamic equilibrium of the Boron center, heavily influenced by crystallization conditions.

References

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

-

Nishiyabu, R., et al. (2011). "Boronic Acid Building Blocks: Tools for Self-Assembly." Chemical Communications. Describes the formation of boroxine networks. Link

-

Cambridge Crystallographic Data Centre (CCDC). "General guidelines for refining light-atom structures." Link

-

Rodriguez-Cuamatzi, P., et al. (2004). "Supramolecular synthesis of boronic acid derivatives." Crystal Growth & Design. Details the R22(8) synthon. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews. Discusses the stability of boroxines vs acids. Link

Sources

A Technical Guide to the Computational Exploration of 2-Phenylpyridine-3-boronic Acid: From Molecular Properties to Advanced Applications

This in-depth technical guide provides a comprehensive overview of the computational methodologies employed to investigate the structural, electronic, and reactive properties of 2-phenylpyridine-3-boronic acid. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers a framework for a thorough computational analysis of this versatile molecule. By synthesizing established theoretical principles with practical, field-proven insights, this guide serves as a self-validating system for conducting robust computational studies.

Introduction: The Rising Significance of 2-Phenylpyridine-3-boronic Acid

The 2-phenylpyridine scaffold is a privileged motif in both medicinal chemistry and materials science. Its derivatives have been explored for a range of applications, including as insecticides and as ligands in organic light-emitting diodes (OLEDs)[1][2]. The incorporation of a boronic acid group at the 3-position of the pyridine ring introduces a unique reactive handle, opening avenues for its use as a covalent inhibitor in drug design and as a versatile building block in organic synthesis[3]. Boronic acids are known to form reversible covalent bonds with nucleophilic residues in proteins, a property that has been successfully exploited in the development of drugs like bortezomib[3]. Understanding the intrinsic properties of 2-phenylpyridine-3-boronic acid at a molecular level is therefore crucial for unlocking its full potential.

Computational chemistry provides a powerful lens through which to examine these properties with high precision. Density Functional Theory (DFT) and molecular docking are indispensable tools for predicting molecular geometry, electronic structure, reactivity, and interactions with biological macromolecules. This guide will delineate the theoretical underpinnings and practical workflows for a comprehensive computational investigation of 2-phenylpyridine-3-boronic acid.

Part 1: Unveiling the Molecular Landscape: Structural and Electronic Properties

A foundational aspect of any computational study is the accurate prediction of the molecule's three-dimensional structure and its electronic characteristics. These properties govern its reactivity and intermolecular interactions.

Geometry Optimization: In Silico Crystallography

The first step is to determine the most stable conformation of 2-phenylpyridine-3-boronic acid. This is achieved through geometry optimization, a process that calculates the atomic coordinates corresponding to a minimum on the potential energy surface.

Experimental Protocol: DFT Geometry Optimization

-

Input Structure Generation: Construct the initial 3D structure of 2-phenylpyridine-3-boronic acid using a molecular builder.

-

Method Selection: Employ Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for systems of this size. A popular and well-validated functional for organic molecules is Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP)[4].

-

Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is recommended. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on oxygen and nitrogen, while the polarization functions (d,p) account for the non-spherical nature of electron density in bonding[3][5].

-

Solvation Model: To simulate a more realistic environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be employed, using a solvent such as water or dimethyl sulfoxide (DMSO).

-

Execution and Analysis: Run the geometry optimization calculation. The output will provide the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles. A frequency calculation should be performed on the optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

Table 1: Predicted Structural Parameters for 2-Phenylpyridine-3-boronic Acid (Hypothetical Data)

| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |

| C-B Bond Length | 1.57 Å |

| B-O1 Bond Length | 1.37 Å |

| B-O2 Bond Length | 1.37 Å |

| C-N-C Angle | 118.5° |

| Phenyl-Pyridine Dihedral Angle | 35.0° |

Note: This data is hypothetical and represents typical values for similar compounds. Actual calculated values may vary.

Electronic Properties: Mapping the Reactive Frontiers

The electronic properties of a molecule, particularly the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity and photophysical behavior.

Computational Workflow: Electronic Property Analysis

Figure 2: A simplified workflow for covalent docking.

Reaction Mechanism Studies: Elucidating Reaction Pathways

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, including the structures of transition states and intermediates. This is crucial for understanding the reactivity of the boronic acid group. For instance, the mechanism of covalent bond formation with a serine residue can be investigated.

Computational Approach: Transition State Searching

-

Reactant and Product Definition: Define the structures of the reactants (2-phenylpyridine-3-boronic acid and the side chain of the nucleophilic amino acid) and the product (the covalent adduct).

-

Transition State Search: Employ a transition state search algorithm (e.g., the Berny algorithm in Gaussian) to locate the transition state structure connecting the reactants and products.

-

Frequency Analysis: Perform a frequency calculation on the transition state structure to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to follow the reaction path from the transition state down to the reactant and product, confirming the connection between them.

-

Energy Profile: The relative energies of the reactants, transition state, and products can be used to construct a reaction energy profile and determine the activation energy of the reaction.

Part 3: Applications in Materials Science: Designing Novel OLEDs

The 2-phenylpyridine scaffold is a cornerstone of phosphorescent emitters in OLEDs. The electronic properties of 2-phenylpyridine-3-boronic acid can be computationally assessed for its potential in this application.

Photophysical Properties: Predicting Emission Characteristics

Time-Dependent DFT (TD-DFT) is a powerful method for calculating the energies of electronic excited states, which are responsible for light absorption and emission.

Computational Protocol: TD-DFT Calculations

-

Ground State Optimization: Begin with the optimized ground state geometry of 2-phenylpyridine-3-boronic acid.

-

Excited State Calculation: Perform a TD-DFT calculation to determine the energies of the lowest singlet (S1) and triplet (T1) excited states. The choice of functional is critical here; long-range corrected functionals like ωB97XD are often recommended for charge-transfer states common in OLED materials.[6]

-

Analysis of Excitation: Analyze the nature of the electronic transitions to understand the character of the excited states (e.g., π-π, n-π, charge transfer).

-

Emission Wavelength Prediction: The energy difference between the first excited state (S1 for fluorescence, T1 for phosphorescence) and the ground state can be used to predict the emission wavelength.

Table 2: Predicted Photophysical Properties of 2-Phenylpyridine-3-boronic Acid (Hypothetical Data)

| Property | Predicted Value (TD-DFT/ωB97XD) |

| S1 Excitation Energy | 3.1 eV |

| T1 Excitation Energy | 2.8 eV |

| Predicted Emission Wavelength (Phosphorescence) | 443 nm (Blue) |

Note: This data is hypothetical and for illustrative purposes.

Charge Transport Properties: Assessing Suitability for OLEDs

The efficiency of an OLED also depends on the ability of the material to transport electrons and holes. The reorganization energy is a key parameter that can be calculated computationally to assess charge transport properties. A lower reorganization energy generally corresponds to a higher charge mobility.

Computational Workflow: Reorganization Energy Calculation

Figure 3: Workflow for calculating reorganization energies for hole and electron transport.

The calculation involves optimizing the geometry of the molecule in its neutral, cationic, and anionic states and then performing single-point energy calculations at the optimized geometries of the different charge states.

Conclusion

This technical guide has outlined a comprehensive computational framework for the in-depth study of 2-phenylpyridine-3-boronic acid. By systematically applying the described DFT, TD-DFT, and molecular docking methodologies, researchers can gain profound insights into its structural, electronic, and reactive properties. These computational predictions can guide experimental efforts in the rational design of novel therapeutics and advanced materials, ultimately accelerating the pace of discovery and innovation.

References

-

Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. (2021). Egyptian Journal of Chemistry, 64(5), 2585-2595. [Link]

-

2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (2020). Molecules, 25(23), 5671. [Link]

-

An update on the discovery and development of reversible covalent inhibitors. (2023). RSC Medicinal Chemistry, 14(5), 759-780. [Link]

-

Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. (2023). International Journal of Molecular Sciences, 24(3), 2533. [Link]

-

On the Computational Determination of the pKa of Some Arylboronic Acids. (2022). Molecules, 27(19), 6598. [Link]

-

Phenylpyridine-Based Boron Azides: Tuning Reactivity and Accessing Fluorescent Triazoles. (2022). Inorganic Chemistry, 61(38), 15089–15101. [Link]

-

OLED materials for solid-state lighting. (2016). The University of Queensland. [Link]

-

Covalent Docking of Large Libraries for the Discovery of Chemical Probes. (2014). Journal of the American Chemical Society, 136(51), 17802–17811. [Link]

-

Key advances in the development of reversible covalent inhibitors. (2023). Frontiers in Chemistry, 11, 1245995. [Link]

-

Computational aspects to design iridium complexes as emitters for OLEDs. (n.d.). ResearchGate. [Link]

-

On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. (2023). arXiv. [Link]

-

Phenylpyridine-Based Boron Azides: Tuning Reactivity and Accessing Fluorescent Triazoles. (2022). Inorganic Chemistry, 61(38), 15089–15101. [Link]

-

How to Perform Covalent Docking Without Templates in Schrödinger | Glide, Maestro Full Tutorial. (2023). YouTube. [Link]

-

(PDF) Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. (2022). ResearchGate. [Link]

-

The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acid. (2017). Journal of Chemical Sciences, 7(3), 1-10. [Link]

-

Phenylpyridine-Based Boron Azides: Tuning Reactivity and Accessing Fluorescent Triazoles. (2022). Inorganic Chemistry, 61(38), 15089–15101. [Link]

-

Research Progress on High-Efficiency Narrowband Blue OLEDs Enabled by Multiple-Boron Effect (Invited). (2023). Journal of Semiconductors, 44(3), 030201. [Link]

-

Organoboron Complexes as Thermally Activated Delayed Fluorescence (TADF) Materials for Organic Light-Emitting Diodes (OLEDs): A Computational Study. (2023). Molecules, 28(19), 6952. [Link]

-

tutorial covalent – ADFR. (2019). Center for Computational Structural Biology. [Link]

-

Correlation effects in B1s core-excited states of boronic-acid derivatives: An experimental and computational study. (2019). The Journal of Chemical Physics, 151(15), 154305. [Link]

-

New Boron(III) Blue Emitters for All-Solution Processed OLEDs: Molecular Design Assisted by Theoretical Modeling. (2019). Chemistry – A European Journal, 25(52), 12093-12102. [Link]

-

Covalent Docking with MOE | Practical Demonstration & Results Interpretation. (2023). YouTube. [Link]

-

Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. (2019). Molecules, 24(4), 756. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. rsc.org [rsc.org]

- 4. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajchem-a.com [ajchem-a.com]

- 6. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of 2-Phenylpyridine-3-boronic Acid in Organic Solvents

This guide provides an in-depth technical analysis of the solubility characteristics of 2-phenylpyridine-3-boronic acid, a versatile building block in medicinal chemistry and organic synthesis.[1] Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes established principles of physical organic chemistry with practical, field-proven methodologies to empower researchers, scientists, and drug development professionals in their work with this important compound.

Introduction: The Criticality of Solvent Selection

2-Phenylpyridine-3-boronic acid stands as a key intermediate in the synthesis of complex, biologically active molecules.[1] Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, and its presence in novel therapeutic agents underscore the importance of understanding its behavior in various solvent systems. The solubility of a reagent dictates not only its utility in a given reaction but also influences downstream processes including crystallization, chromatography, and formulation. An informed choice of solvent can be the difference between a high-yielding, efficient process and one plagued by poor reactivity and difficult purification.

This guide will explore the structural attributes of 2-phenylpyridine-3-boronic acid that govern its solubility, provide a predictive framework for its behavior in common organic solvents, and detail a robust experimental protocol for the precise determination of its solubility.

Molecular Architecture and its Influence on Solubility

The solubility of 2-phenylpyridine-3-boronic acid is a direct consequence of its hybrid structure, which incorporates three key functional components: a phenyl ring, a pyridine moiety, and a boronic acid group.

-

The Phenyl Group: This non-polar, aromatic ring system contributes to the molecule's solubility in non-polar and moderately polar solvents through van der Waals interactions.

-

The Pyridine Ring: The presence of the nitrogen atom in the pyridine ring introduces polarity and the capacity for hydrogen bonding, which is expected to enhance solubility in polar solvents.[2]

-

The Boronic Acid Group (-B(OH)₂): This functional group is capable of both donating and accepting hydrogen bonds, a characteristic that generally favors solubility in polar, protic solvents. However, boronic acids are also known to undergo dehydration to form cyclic anhydrides known as boroxines, a process that can reduce solubility.[3][4]

The interplay of these structural features suggests that 2-phenylpyridine-3-boronic acid will exhibit a nuanced solubility profile, with significant solubility in a range of polar organic solvents.

Caption: Key structural features of 2-phenylpyridine-3-boronic acid governing its solubility.

Predicted Solubility Profile

While specific quantitative solubility data for 2-phenylpyridine-3-boronic acid is not extensively reported in the public domain, a qualitative prediction can be made based on the behavior of analogous compounds, particularly phenylboronic acid. Phenylboronic acid generally displays high solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons.[5][6] The introduction of a polar pyridine ring is anticipated to further enhance solubility in polar solvents.

| Solvent Class | Representative Solvents | Predicted Solubility of 2-Phenylpyridine-3-boronic acid | Rationale |

| Polar Protic | Methanol, Ethanol | High | The boronic acid and pyridine moieties can engage in strong hydrogen bonding with the solvent. |

| Polar Aprotic | Acetone, Acetonitrile | High | The polar nature of both the solute and solvent, coupled with dipole-dipole interactions, should lead to good solubility. Ketones, in particular, are excellent solvents for phenylboronic acids.[5][6] |

| Ethers | Diethyl ether, THF | High | Ethers are known to be effective solvents for phenylboronic acid.[5][6] |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Phenylboronic acid exhibits moderate solubility in chloroform.[5][6] The polarity of the pyridine ring may slightly enhance this. |

| Non-polar | Hexanes, Toluene | Low to Very Low | The overall polarity of 2-phenylpyridine-3-boronic acid, dominated by the pyridine and boronic acid groups, will likely result in poor solubility in non-polar solvents, consistent with the behavior of phenylboronic acid in hydrocarbons.[5][6] |

Experimental Determination of Equilibrium Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is essential. The following protocol describes the equilibrium solubility method, a robust technique for determining the saturation concentration of a compound in a given solvent at a specific temperature.

Materials and Equipment

-

2-Phenylpyridine-3-boronic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for the experimental determination of equilibrium solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 2 mL) of the desired organic solvent.

-

Add an excess amount of 2-phenylpyridine-3-boronic acid to each vial to ensure that a saturated solution is formed. The presence of undissolved solid is crucial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials and allow the undissolved solid to settle for at least 30 minutes.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any suspended microcrystals.

-

Accurately dilute a known volume of the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of 2-phenylpyridine-3-boronic acid of known concentrations.

-

Analyze the calibration standards and the diluted sample by HPLC.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by applying the dilution factor.

-

The resulting concentration is the equilibrium solubility of 2-phenylpyridine-3-boronic acid in the tested solvent at the specified temperature.

-

Conclusion

References

-

Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 897-912. Available at: [Link]

-

Dąbrowski, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4491–4498. Available at: [Link]

-

Wikipedia. (2023, December 27). Phenylboronic acid. Available at: [Link]

- Hall, D. G. (Ed.). (2011).

-

Sporzyński, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 127-133. Available at: [Link]

-

Matrix Fine Chemicals. (n.d.). (2-PHENYLPYRIDIN-3-YL)BORONIC ACID. Available at: [Link]

Sources

Harnessing the Potential of the 2-Phenylpyridine Core: A Technical Guide to its Structural Analogues for Advanced Research

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylpyridine scaffold is a privileged structure in modern chemistry, serving as a cornerstone for innovations in medicinal chemistry, materials science, and catalysis.[1][2] Its unique combination of a metal-coordinating bipyridyl-like motif and a tunable phenyl ring offers vast potential for creating functional molecules. This guide focuses on the structural analogues of 2-Phenylpyridine-3-boronic acid, a particularly versatile derivative that merges the foundational properties of 2-phenylpyridine with the synthetic power of boronic acids for cross-coupling reactions. We will explore the strategic design, synthesis, and application of these analogues, providing field-proven insights and detailed experimental protocols to empower researchers in their quest for novel chemical entities.

The Parent Scaffold: Understanding 2-Phenylpyridine-3-boronic Acid

The parent molecule, 2-phenylpyridine, is a colorless, viscous liquid that has garnered significant attention as a precursor to highly fluorescent metal complexes used in organic light-emitting diodes (OLEDs).[3] The introduction of a boronic acid group at the 3-position of the pyridine ring transforms this fundamental building block into a powerful intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl systems.[4][5][6]

1.1. Physicochemical Properties and Reactivity

The reactivity of 2-Phenylpyridine-3-boronic acid is dominated by two key features:

-

The Bidentate Ligand Site: The nitrogen of the pyridine ring and the ortho-carbon (C2') of the phenyl ring can act as a bidentate ligand, readily coordinating with transition metals like iridium and platinum. This property is fundamental to its use in phosphorescent emitters for OLEDs.[7]

-

The Boronic Acid Moiety: Boronic acids are Lewis acids that can be activated by a base to form a more nucleophilic "ate" complex. This complex readily undergoes transmetalation with a palladium(II) catalyst, a key step in the Suzuki-Miyaura coupling cycle.[8] However, boronic acids are susceptible to side reactions such as protodeboronation (loss of the boron group), oxidation, and homocoupling.[8]

1.2. Rationale for Developing Structural Analogues

While the parent molecule is highly useful, the development of structural analogues is driven by the need to fine-tune its properties for specific applications:

-

Modulating Electronic Properties: Introducing electron-donating or electron-withdrawing groups can alter the HOMO/LUMO energy levels, which is critical for tuning the emission color and efficiency of OLEDs.[9]

-

Enhancing Biological Activity: In drug discovery, subtle structural changes can dramatically improve binding affinity, selectivity, and pharmacokinetic properties of a lead compound.[5][10]

-

Improving Stability and Solubility: Modifications can be made to enhance the stability of the boronic acid group or to improve the solubility of the molecule in relevant solvent systems for easier handling and formulation.

-

Steric Tuning: Adjusting the steric bulk around the coordinating or reacting centers can influence reaction rates, selectivity, and the final geometry of metal complexes.

Design and Synthesis of Structural Analogues

The systematic modification of the 2-phenylpyridine-3-boronic acid scaffold allows for the creation of a diverse library of compounds with tailored properties.

2.1. Strategic Modifications of the Phenyl and Pyridine Rings

Substituents can be introduced onto either aromatic ring to exert electronic or steric effects. For instance, attaching electron-donating groups (e.g., methoxy, -OCH3) to the phenyl ring can increase the electron density of the system, often leading to a red-shift in emission spectra. Conversely, electron-withdrawing groups (e.g., trifluoromethyl, -CF3) can blue-shift the emission and improve the stability of resulting metal complexes.[5]

2.2. Isomeric Scaffolds

Changing the connectivity of the phenyl and boronic acid groups on the pyridine ring creates constitutional isomers with distinct properties. For example, 6-phenylpyridine-3-boronic acid will have a different spatial arrangement and coordination geometry compared to the 2-phenyl isomer, impacting its performance as a ligand or building block.

2.3. Bioisosteric Replacement of the Boronic Acid Moiety

While boronic acids are workhorses of cross-coupling, they can sometimes present challenges in terms of stability.[4][6] In such cases, the boronic acid can be replaced with more stable derivatives, such as:

-

Pinacol Boronic Esters: These are generally more stable to chromatography and air than their corresponding boronic acids and can be used directly in many coupling reactions.[8]

-

Trifluoroborate Salts (e.g., Potassium Phenyltrifluoroborates): These salts are highly stable, crystalline solids that are easy to handle and store. They are activated under specific coupling conditions.

-

MIDA Boronates: These are exceptionally stable boron derivatives that can withstand a wide range of reaction conditions, allowing for multi-step synthesis before the final cross-coupling step is performed.[8]

Synthetic Methodologies: A Practical Guide

The synthesis of these analogues typically involves a multi-step sequence, culminating in the introduction of the boron moiety. The Miyaura borylation is a powerful and widely used method for this transformation.[8]

3.1. General Workflow for Analogue Synthesis

The synthesis of a substituted 2-phenylpyridine-3-boronic acid analogue can be conceptualized in the following workflow. The initial key step is often a Suzuki-Miyaura coupling to form the core 2-phenylpyridine structure, followed by a second palladium-catalyzed reaction to install the boron functionality.

Caption: General workflow for synthesizing 2-phenylpyridine-3-boronic acid analogues.

3.2. Detailed Protocol: Synthesis of 2-(4-Methoxyphenyl)pyridine-3-boronic acid Pinacol Ester

This protocol details a representative synthesis using a two-step palladium-catalyzed approach.

Expertise & Causality: The choice of Pd(dppf)Cl2 as a catalyst is based on its high efficiency for both Suzuki coupling and Miyaura borylation involving heteroaromatic substrates. Dppf is a bulky electron-rich phosphine ligand that promotes the key oxidative addition and reductive elimination steps. Potassium acetate is used as a mild base in the borylation step to suppress competitive Suzuki-Miyaura coupling between the product and the starting halide.[8]

Step 1: Suzuki-Miyaura Coupling

-

Reaction: 2,3-Dichloropyridine with 4-Methoxyphenylboronic acid.

-

Procedure:

-

To an oven-dried Schlenk flask, add 2,3-dichloropyridine (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), potassium carbonate (2.5 eq), and Pd(dppf)Cl2 (3 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v).

-

Heat the mixture at 90 °C for 12 hours under argon. Monitor by TLC or GC-MS.

-

After cooling, dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product, 2-(4-methoxyphenyl)-3-chloropyridine, by column chromatography on silica gel.

-

Step 2: Miyaura Borylation

-

Reaction: 2-(4-Methoxyphenyl)-3-chloropyridine with Bis(pinacolato)diboron (B2pin2).

-

Procedure:

-

To an oven-dried Schlenk flask, add the product from Step 1 (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl2 (3 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add degassed anhydrous 1,4-dioxane.

-

Heat the mixture at 100 °C for 16 hours under argon.

-

After cooling, filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the target pinacol ester as a solid.

-

Trustworthiness & Self-Validation:

-

Expected Yield: 70-85% for each step.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The ¹H NMR should show characteristic signals for the methoxy group (~3.8 ppm), aromatic protons, and the pinacol methyl protons (a singlet around 1.3 ppm).

Applications and Structure-Property Relationships

The true value of these analogues is realized in their diverse applications.

4.1. In Medicinal Chemistry The 2-phenylpyridine scaffold is present in numerous biologically active compounds. Analogues are frequently explored as inhibitors of enzymes or as receptor ligands. For example, derivatives have been synthesized and tested for insecticidal activity, demonstrating that specific substitutions on the phenyl ring can lead to potent bioactivity.[5] The ability to use the boronic acid handle for late-stage functionalization via Suzuki coupling is a powerful tool in generating compound libraries for screening.

4.2. In Materials Science This is arguably the most prominent application area for 2-phenylpyridine derivatives. As ligands for iridium(III) and platinum(II), they form some of the most efficient phosphorescent emitters for OLEDs.[7][9] The properties of these emitters can be systematically tuned:

| Analogue Modification | Effect on Emission Properties | Rationale |

| Electron-donating groups (e.g., -OMe, -NPh2) on Phenyl Ring | Red-shift (Green to Red emission) | Raises HOMO energy level, narrowing the HOMO-LUMO gap. |

| Electron-withdrawing groups (e.g., -CF3, -F) on Phenyl Ring | Blue-shift (Green to Blue emission) | Lowers HOMO energy level, widening the HOMO-LUMO gap. |

| Bulky substituents (e.g., -tBu) near coordinating site | Increased quantum efficiency | Prevents intermolecular stacking and aggregation-caused quenching. |

| Extension of π-conjugation (e.g., replacing Phenyl with Naphthyl) | Significant Red-shift | Delocalizes molecular orbitals, reducing the energy gap. |

4.3. In Catalysis The bidentate nature of the 2-phenylpyridine core makes it an excellent ligand scaffold for transition metal catalysis. The C-H bond at the ortho position of the phenyl ring is particularly susceptible to activation, enabling a range of C-H functionalization reactions.[1] Introducing substituents on the analogue can modulate the steric and electronic environment of the metal center, thereby tuning the catalyst's activity and selectivity.

Characterization and Quality Control

Rigorous characterization is essential to ensure the identity and purity of any synthesized analogue.

-

NMR Spectroscopy (¹H, ¹³C, ¹¹B): Provides definitive structural information. ¹¹B NMR is particularly useful for confirming the presence and chemical environment of the boron atom (boronic acids/esters typically show a broad signal between 20-30 ppm).

-

Mass Spectrometry (HRMS): Confirms the elemental composition and molecular weight.

-

HPLC/UPLC: Assesses the purity of the final compound.

-

Handling and Stability: Boronic acids can be prone to dehydration to form cyclic boroxine anhydrides.[8] While this equilibrium is often reversible, it can complicate characterization and stoichiometry. Storing boronic acids in a desiccator is recommended. Pinacol esters offer superior long-term stability.

Future Perspectives

The exploration of 2-phenylpyridine-3-boronic acid analogues is far from exhausted. Future research will likely focus on developing more complex, three-dimensional analogues to probe chiral environments in catalysis and drug design. The development of novel C-H borylation techniques could provide more direct and atom-economical routes to these valuable building blocks.[8] As our understanding of structure-property relationships deepens, the rational design of analogues for next-generation OLEDs, targeted therapeutics, and highly selective catalysts will continue to accelerate.

References

- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing.

- Synthesis of a variety of pyridine-2-boronic esters and pyridine-3-boronic esters through air-stable palladium c

- Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-applic

- Advancing OLED Technology: The Role of 2-Phenylpyridine Suppliers. Source Not Available.

- 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI.

- The Synthesis and Applications of Heterocyclic Boronic Acids.

- A new route for the synthesis of 2-phenylpyridines over molecular sieve catalysts.

- Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. Source Not Available.

- 2-Phenylpyridine. Wikipedia.

- Scope of 2-phenylpyridines. aReaction conditions: 1 (0.1 mmol), 2a (0.3...

- Improvement on synthesis of different alkyl-phenylboronic acid. PubMed.

- Visible-Light-Mediated Lewis Acid-Catalyzed Diradical Hydrogen Atom Transfer Reaction of Bicyclo[1.1.0]butanes. Journal of the American Chemical Society.

- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).

- A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Publishing.

Sources

- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]

- 4. Synthesis of a variety of pyridine-2-boronic esters and pyridine-3-boronic esters through air-stable palladium catalysts | Poster Board #584 - American Chemical Society [acs.digitellinc.com]

- 5. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]